molecular formula C8H5ClN2O2 B3394028 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 736925-08-9

6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No. B3394028
CAS RN: 736925-08-9
M. Wt: 196.59 g/mol
InChI Key: AGYXAWUUTYUZPK-UHFFFAOYSA-N
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Description

6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 736925-08-9 . It has a molecular weight of 196.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.59 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has been reported to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in several cellular processes and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes. Therefore, this compound could be a potential lead compound for the development of novel therapeutics.

Mechanism of Action

The exact mechanism of action of 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is not well understood. However, it has been reported to act as a competitive inhibitor of CDK2 and GSK-3β by binding to the ATP-binding pocket of these enzymes. This binding prevents the phosphorylation of downstream targets and subsequently inhibits their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have demonstrated that this compound exhibits anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β. This makes it an excellent tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its moderate yield in the synthesis process, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the research of 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid. One of the most promising directions is the development of novel therapeutics based on this compound. Further studies are needed to optimize the structure of this compound and to investigate its pharmacokinetic and pharmacodynamic properties. Additionally, the role of this compound in other diseases such as Alzheimer's disease and diabetes should be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.

properties

IUPAC Name

6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYXAWUUTYUZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CN2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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